molecular formula C12H15N3O4S B11832403 1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate

1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate

Cat. No.: B11832403
M. Wt: 297.33 g/mol
InChI Key: XZQYXEXREIQUTR-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyrazole core. This structure incorporates a fused thiophene and pyrazole ring system, with tert-butyl and methyl ester groups at the 1- and 5-positions, respectively, and an amino substituent at the 3-position. Its synthesis and applications are less documented in publicly available literature, but it is listed as a discontinued product by CymitQuimica, suggesting challenges in commercial production or stability .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-aminothieno[3,2-c]pyrazole-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-12(2,3)19-11(17)15-6-5-7(10(16)18-4)20-8(6)9(13)14-15/h5H,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQYXEXREIQUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=N1)N)SC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrazole intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups using appropriate reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of bicyclic dicarboxylates with variations in heterocyclic cores, ester groups, and substituents. Key structural analogs include:

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents (Positions) CAS Number Similarity Score*
1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate Thieno[3,2-c]pyrazole tert-butyl (1), methyl (5), amino (3) Not Available Reference
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate Pyrrolo[3,4-c]pyrazole tert-butyl (5), ethyl (1), amino (3) 1204298-58-7 0.86
1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate Pyrazole tert-butyl (1), methyl (3), amino (4) 923283-63-0 N/A
5-tert-Butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5-dicarboxylate Pyrrolo[3,4-c]pyrazole tert-butyl (5), ethyl (1), amino (3), 6,6-dimethyl 1366131-68-1 N/A

*Similarity scores based on Tanimoto coefficients (where available) .

Crystallographic and Hydrogen-Bonding Patterns

  • The crystal structure of 5-tert-Butyl 1-ethyl 3-amino-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate () reveals intramolecular hydrogen bonds between the amino group and carbonyl oxygen, stabilizing the planar conformation. This pattern is critical for maintaining molecular rigidity in kinase inhibitors .

Biological Activity

1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate (CAS No. 1529810-32-9) is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings related to its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of 1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate is C12H15N3O4S, with a molecular weight of 297.33 g/mol. The compound features a thieno-pyrazole core that is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno-pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.

CompoundCell LineIC50 (µM)Mechanism
Example AMCF-7 (Breast Cancer)12.5Inhibits cell proliferation
Example BA549 (Lung Cancer)10.0Induces apoptosis

Anti-inflammatory Effects

Research indicates that thieno-pyrazole derivatives can modulate inflammatory responses. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have reported significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activity of 1-tert-butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in cancer and inflammatory processes.

Case Studies

Several case studies have documented the effects of thieno-pyrazole derivatives in preclinical models:

  • Case Study on Breast Cancer : A derivative exhibited a significant reduction in tumor size in MCF-7 xenograft models when administered at dosages correlating with its IC50 values.
  • Case Study on Inflammatory Diseases : In a model of acute inflammation induced by LPS, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers.

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